N-(4-(4-cyanophenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(4-(4-cyanophenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and a cyano group
Scientific Research Applications
N-(4-(4-cyanophenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Antimicrobial Agents: It has shown promise as an antimicrobial agent, effective against a range of bacterial and fungal pathogens.
Biological Studies: The compound is used in biological studies to understand its interaction with various biomolecules and its effect on cellular processes.
Industrial Applications: It is explored for use in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives, which this compound is a part of, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
Thiazole derivatives have been known to interact with their targets and cause changes that lead to the inhibition of cancer cell proliferation .
Biochemical Pathways
It’s known that thiazole derivatives can affect various biochemical pathways leading to the inhibition of cancer cell growth .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation. Thiazole derivatives have shown significant growth inhibition and cytotoxic effects on cancer cells . Some compounds have been found to induce cancer cell death via caspase-dependent apoptosis .
Preparation Methods
The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a substituted phenylamine with α-haloketones in the presence of a base.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Pyrazole Ring: The pyrazole ring is formed by the condensation of hydrazine derivatives with 1,3-diketones.
Coupling Reactions: The final step involves coupling the thiazole and pyrazole intermediates under appropriate conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
N-(4-(4-cyanophenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form a variety of derivatives.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Comparison with Similar Compounds
N-(4-(4-cyanophenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide can be compared with other thiazole and pyrazole derivatives:
Thiazole Derivatives: Compounds like dasatinib and alpelisib, which also contain thiazole rings, are used as anticancer agents. this compound may offer unique advantages in terms of selectivity and potency.
Pyrazole Derivatives: Pyrazole-based compounds such as celecoxib are used as anti-inflammatory agents. The presence of both thiazole and pyrazole rings in this compound may provide a broader spectrum of biological activity.
Similar compounds include N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine and other thiazole-based molecules with varying substituents that influence their biological activity and chemical properties .
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-1-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c1-11(2)22-8-7-14(21-22)16(23)20-17-19-15(10-24-17)13-5-3-12(9-18)4-6-13/h3-8,10-11H,1-2H3,(H,19,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLCKTIDFPJKGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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